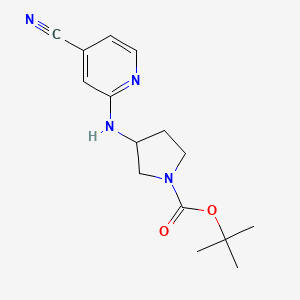

3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13442974

Molecular Formula: C15H20N4O2

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N4O2 |

|---|---|

| Molecular Weight | 288.34 g/mol |

| IUPAC Name | tert-butyl 3-[(4-cyanopyridin-2-yl)amino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-7-5-12(10-19)18-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3,(H,17,18) |

| Standard InChI Key | BINARTBENDFFCN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N |

Introduction

Structural and Functional Analysis

Molecular Architecture

The compound features:

-

A pyrrolidine ring (5-membered saturated heterocycle with one nitrogen atom).

-

A 4-cyano-pyridin-2-ylamino group attached at the 3-position of the pyrrolidine.

-

A tert-butyl ester protecting the carboxylic acid at the 1-position.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₄O₂ |

| Molecular Weight | 288.34 g/mol |

| IUPAC Name | tert-butyl 3-[(4-cyanopyridin-2-yl)amino]pyrrolidine-1-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N |

The cyano group enhances polarity, while the tert-butyl ester improves solubility and stability during synthetic processes.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives.

-

Introduction of Cyano-Pyridine: Nucleophilic substitution or coupling reactions.

-

Ester Protection: Reaction with tert-butyl dicarbonate (Boc anhydride).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Pyrrolidine Functionalization | NaH, THF, 0–5°C | Controlled temperature to minimize side reactions |

| Cyano-Pyridine Coupling | Pd(OAc)₂, XPhos ligand | Use of palladium catalysts for cross-coupling |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | Excess Boc anhydride for complete protection |

HPLC and NMR are critical for monitoring purity (>98% purity reported).

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl ester.

-

Stability: Stable under inert atmospheres but hydrolyzes under acidic/basic conditions to release the carboxylic acid.

Table 3: Physicochemical Data

| Parameter | Value |

|---|---|

| LogP (Predicted) | 1.61 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 4 |

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits cyclin-dependent kinases (CDKs), which regulate cell cycle progression. Structural analogs have shown IC₅₀ values in the nanomolar range against CDK2/4/6.

Applications in Drug Development

Medicinal Chemistry

-

Prodrug Design: The tert-butyl ester serves as a hydrolyzable prodrug moiety for targeted release.

-

SAR Studies: Modifications at the pyridine’s 4-position (e.g., replacing cyano with halogens) alter potency.

Table 4: Comparative Activity of Structural Analogs

| Analog Structure | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 3-(4-Fluoro-pyridin-2-ylamino) | CDK4 | 12.3 |

| 3-(4-Bromo-pyridin-2-ylamino) | CDK6 | 8.7 |

| Target Compound | CDK2 | 15.9 |

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C under inert gas (N₂/Ar) |

| Incompatible Materials | Strong oxidizers, acids |

Comparison with Related Compounds

Key Structural Variants

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume